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Introduction

Co0 102862, also known as V102862, is an orally active anticonvulsant compound that has
demonstrated significant efficacy in preclinical rodent models of epilepsy.[1] Early-stage
research has identified its primary mechanism of action as a potent, broad-spectrum, and state-
dependent blocker of mammalian voltage-gated sodium channels (VGSCSs). This technical
guide provides an in-depth overview of the core preclinical data and experimental protocols
associated with the early-stage research of Co 102862.

Core Mechanism of Action: State-Dependent
Sodium Channel Blockade

Co 102862 exhibits a pronounced state-dependent inhibition of voltage-gated sodium
channels, demonstrating a significantly higher affinity for the inactivated state of the channel
compared to the resting state. This mechanism is crucial for its anticonvulsant properties, as it
preferentially targets rapidly firing neurons, a hallmark of epileptic seizures, while having
minimal effect on neurons firing at normal physiological frequencies.

The compound blocks sodium currents (INa) in a voltage-dependent manner. As the membrane
potential becomes more depolarized, the potency of Co 102862 increases.[1] This is attributed
to its slow binding to the inactivated state of the sodium channels.[1] Furthermore, Co 102862
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shifts the steady-state availability curve of the sodium channels in the hyperpolarizing direction
and significantly slows their recovery from inactivation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Co
102862.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels

Cell Type Channel Type Parameter Value (pM) Reference
Rat Hippocampal  Native Na+ Kl (Inactivated 0.6 o
Neurons Channels State) '
Rat Hippocampal  Native Na+ KR (Resting
>15 [1]
Neurons Channels State)
Recombinant Kl (Inactivated
HEK-293 Cells ~0.4 [1]
rNav1.2 State)
Recombinant KR (Resting
HEK-293 Cells ~30 [1]
rNavl.2 State)

Table 2: In Vitro Binding Kinetics to Inactivated rNav1.2 Channels

Parameter Value Reference

Association Rate Constant (k+) ~1.7 uM-1s-1 [1]

Table 3: In Vivo Anticonvulsant and Neurological Deficit Data in Rodents
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ED50 (mglkg,

Test Species Endpoint Reference
p.o.)

Maximal Carter et al.,
Electroshock Mouse Tonic Extension 9.7 1997 (as cited
(MES) in[1])

Carter et al.,

_ Motor _
Rotarod Ataxia Mouse ] 32 1997 (as cited
Impairment _
in[1])

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of Co 102862 on voltage-gated sodium currents in
isolated neurons and cell lines.

Cell Preparation:

¢ Acutely Dissociated Rat Hippocampal Neurons: Hippocampi were dissected from 1- to 3-
day-old Sprague-Dawley rat pups. The tissue was enzymatically dissociated using papain
and mechanically triturated to obtain a single-cell suspension. Cells were plated on poly-L-
lysine-coated glass coverslips and used for recordings within 4-12 hours.

o HEK-293 Cells Stably Expressing rNav1.2: A human embryonic kidney (HEK-293) cell line
stably expressing the rat brain type IIA sodium channel a-subunit (rNavl1.2) was used. The
plasmid pCMV-RIIA containing the rNav1.2 cDNA and a neomycin resistance gene was used
for transfection. Stable clones were selected using G418.

Recording Solutions:

o External Solution (in mM): 140 NaCl, 3 KClI, 2 CaCl2, 1 MgClI2, 10 HEPES, and 10 glucose,
pH adjusted to 7.3 with NaOH.

« Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP,
pH adjusted to 7.3 with CsOH.
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Recording Procedure:

o Whole-cell voltage-clamp recordings were performed at room temperature (22-24°C) using
an Axopatch 200B amplifier.

o Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 MQ when filled
with the internal solution.

e Series resistance was compensated by 70-80%.
e Co0 102862 was applied using a fast solution exchange system.
Voltage Protocols:

o Current-Voltage (I-V) Relationship: Cells were held at -100 mV, and currents were elicited by
15 ms depolarizing pulses to various test potentials.

o Steady-State Inactivation: Cells were held at -120 mV, and a 500 ms conditioning prepulse to
various potentials was applied before a test pulse to 0 mV.

e Recovery from Inactivation: A two-pulse protocol was used. A 500 ms conditioning pulse to 0
mV was followed by a test pulse to 0 mV at varying recovery intervals at -100 mV.

In Vivo Anticonvulsant and Neurotoxicity Assays

Objective: To assess the anticonvulsant efficacy and potential motor impairment of Co 102862
in rodents.

Animals: Male CF-1 mice were used for these studies.

Drug Administration: Co 102862 was suspended in 0.5% methylcellulose and administered
orally (p.o.).

Maximal Electroshock (MES) Test:
e A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.

e The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
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e The dose that protected 50% of the animals from the endpoint (ED50) was determined.
Rotarod Ataxia Test:
» Mice were trained to remain on a rotating rod (6 rpm) for at least 1 minute.

o On the test day, animals were administered Co 102862, and their ability to remain on the
rotating rod was assessed at various time points.

e The dose that caused 50% of the animals to fall off the rod (TD50) was determined.

Visualizations

Signaling Pathway: Co 102862 Interaction with Voltage-
Gated Sodium Channel
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Caption: Co 102862 preferentially binds to the inactivated state of VGSCs.

Experimental Workflow: Whole-Cell Patch-Clamp
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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